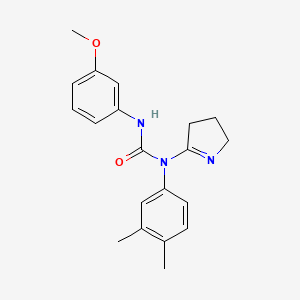![molecular formula C24H30ClN3O5S B2507983 3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1215400-55-7](/img/structure/B2507983.png)
3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related benzamide derivatives is detailed in the provided papers. For instance, the synthesis of various N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides with different substituents on the benzamide ring is reported . Although the exact synthesis of 3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is not described, similar synthetic routes may be employed, involving the formation of the benzamide linkage and the introduction of substituents on the benzene ring.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The papers describe the molecular conformations and modes of supramolecular aggregation of the synthesized compounds . The molecular structure of the compound of interest would likely exhibit similar characteristics, such as the presence of a benzamide core and substituents that influence its conformation and interactions with biological targets.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The papers do not provide specific data on these properties for the compounds studied . However, the presence of substituents like trifluoromethyl groups and methoxy groups can affect these properties by altering the compound's polarity, hydrogen bonding capacity, and steric hindrance.
Applications De Recherche Scientifique
Anticancer Activity
Compounds related to 3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride have been synthesized and evaluated for their anticancer activity. A study by Ravinaik et al. (2021) found that similar compounds exhibited moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021).
Anti-Inflammatory and Analgesic Agents
Abu-Hashem et al. (2020) synthesized novel compounds derived from similar structures, which displayed significant cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory activities, analgesic, and anti-inflammatory properties (Abu-Hashem et al., 2020).
Stearoyl-CoA Desaturase-1 Inhibitors
In a study by Uto et al. (2009), compounds with a structure closely related to the chemical were investigated as stearoyl-CoA desaturase-1 (SCD-1) inhibitors. This compound demonstrated potent inhibitory activity and was effective in reducing plasma desaturation index in mice (Uto et al., 2009).
Calcium Antagonistic Activity
Yamamoto et al. (1988) studied benzothiazoline derivatives, which are structurally similar, for their calcium antagonistic activity. These compounds showed potent in vitro activity and were effective in preventing acute pulmonary thrombotic death in mice (Yamamoto et al., 1988).
Antimicrobial Activity
Chawla (2016) synthesized thiazole derivatives and evaluated their antimicrobial activity. These compounds, including trimethoxy substituted derivatives, showed promising antimicrobial properties against various gram-positive and gram-negative species (Chawla, 2016).
Vasorelaxant Agents
Hassan et al. (2014) synthesized benzofuran-morpholinomethyl-pyrazoline hybrids, similar in structure, that showed significant vasodilatation properties in isolated thoracic aortic rings of rats (Hassan et al., 2014).
Antifungal Agents
Narayana et al. (2004) prepared thiazole derivatives and screened them for their antifungal activity. These compounds showed potential as antifungal agents (Narayana et al., 2004).
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S.ClH/c1-16-5-6-18-21(13-16)33-24(25-18)27(8-7-26-9-11-32-12-10-26)23(28)17-14-19(29-2)22(31-4)20(15-17)30-3;/h5-6,13-15H,7-12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPWOLZJEUVDBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

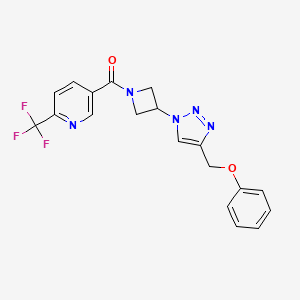
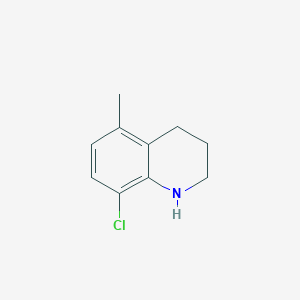
![rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans](/img/structure/B2507904.png)
![N-(3-chloro-4-fluorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B2507907.png)
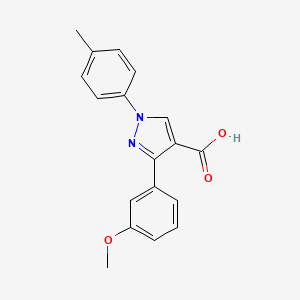
![N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2507910.png)
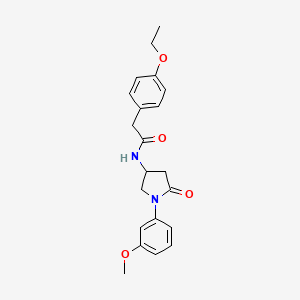
![4-[[2-[(3-Imidazol-1-ylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2507913.png)
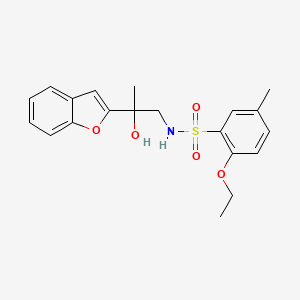
![2-{[2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2507918.png)
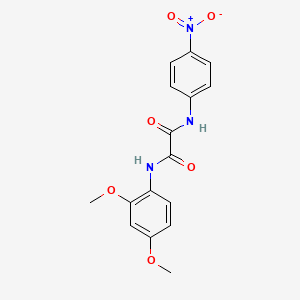
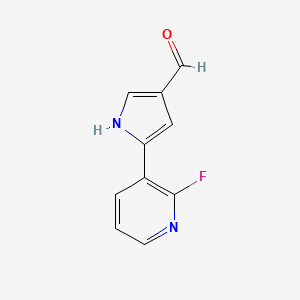
![N-(3-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2507922.png)
